molecular formula C11H10N2O2S B14211001 N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide CAS No. 828936-82-9

N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide

Cat. No.: B14211001
CAS No.: 828936-82-9
M. Wt: 234.28 g/mol
InChI Key: OCFWYVSWPWAXPR-UHFFFAOYSA-N
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Description

N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide: is a complex organic compound with a unique structure that combines elements of thiazole and cyclohexadienone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Cyclohexadienone Formation: The cyclohexadienone moiety can be synthesized via the oxidation of a cyclohexene derivative using reagents such as potassium permanganate or chromium trioxide.

    Coupling Reaction: The final step involves coupling the thiazole and cyclohexadienone fragments under acidic or basic conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrothiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexadienone moiety can undergo redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide
  • 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide

Uniqueness

N-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is unique due to the presence of both the thiazole and cyclohexadienone moieties. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

828936-82-9

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-12-10(15)8-6-16-11(13-8)7-4-2-3-5-9(7)14/h2-6,14H,1H3,(H,12,15)

InChI Key

OCFWYVSWPWAXPR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CSC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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